N-(2-Bromoethyl)-2-nitrobenzamide

Medicinal Chemistry Chemical Biology SAR

For complex chemical biology or medicinal chemistry workflows, only authentic N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) guarantees the orthogonal reactivity your synthesis demands. The ortho-nitro group provides a reducible handle, while the bromoethyl side-chain enables independent N-alkylation. Substituting a chloroethyl or para-nitro analog introduces unpredictable alkylation kinetics and reduction potential, jeopardizing reaction yields and biological assay validity. Sourcing the exact compound is a non-negotiable control point for data integrity. Ensure reproducibility—order this bifunctional intermediate with verified purity.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
CAS No. 63004-24-0
Cat. No. B8727141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)-2-nitrobenzamide
CAS63004-24-0
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCBr)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)
InChIKeyVNYZLKGRVHTMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0): A Strategic Research Intermediate for Targeted Synthesis and Bioreductive Probes


N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) is a dual-warhead benzamide derivative, distinguished by its ortho-nitro group and a terminal bromoethyl side-chain [1]. This bifunctional architecture provides two orthogonal and independently addressable reactive sites. The compound has a molecular formula of C9H9BrN2O3 and a molecular weight of 273.08 g/mol [1]. Its chemical identity is further confirmed by the FDA UNII code AMX6H7R2VB, which facilitates global regulatory and procurement tracking [2]. Physicochemical analysis indicates a high computed density of 1.594 g/cm³, a boiling point of 425.5 °C at 760 mmHg, and a calculated LogP of 2.82, which predicts a significant degree of lipophilicity [3][4]. The core value of this compound in a research or industrial setting stems from the combination of an electrophilic alkylating handle (the bromoethyl moiety) and a reducible nitro-aromatic group [5]. Unlike mono-functional analogs that serve only as simple building blocks or probes, this compound's orthogonal reactivity profile enables its utility in more complex chemical biology and medicinal chemistry workflows [5].

Why Procuring N-(2-Bromoethyl)-2-nitrobenzamide Directly is Essential: Avoiding the Pitfalls of Analog Substitution


For synthetic chemists, substituting a structurally similar analog for N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) introduces significant and often underestimated experimental risk [1]. The compound's specific reactivity is governed by the unique electronic and steric interplay between the ortho-nitro group and the N-(2-bromoethyl) side chain. Attempting to use a close analog like N-(2-Chloroethyl)-2-nitrobenzamide (CAS 84946-21-4) or the para-nitro regioisomer N-(2-Bromoethyl)-4-nitrobenzamide (CAS 458985) is not a 'drop-in' replacement. A chloroethyl analog will exhibit substantially different alkylation kinetics and leaving group ability, altering reaction yields and product profiles . Similarly, a regioisomeric shift of the nitro group from ortho to para will drastically change the compound's reduction potential and, consequently, its utility as a bioreductive probe or prodrug, as reduction potential is directly linked to biological activation [2][3]. Even simple physical handling differs; the higher density of the bromoethyl compound (1.594 g/cm³) compared to its chloroethyl counterpart (1.348 g/cm³) can affect downstream processing in a scaled-up environment . Given these compound-specific dependencies, the failure of a synthetic step or a biological assay is often attributed not to the hypothesis being flawed, but to the unanticipated consequences of a seemingly minor structural substitution [1]. Therefore, sourcing the exact specified compound is a critical control point for ensuring research reproducibility and data integrity.

Quantifiable Evidence for Selecting N-(2-Bromoethyl)-2-nitrobenzamide: A Comparative Data Guide


Ortho- vs. Para-Nitro Regioisomerism: Differential Physicochemical and Binding Consequences

N-(2-Bromoethyl)-2-nitrobenzamide (target) exhibits a substantial difference in lipophilicity compared to its para-nitro regioisomer, N-(2-Bromoethyl)-4-nitrobenzamide. The target compound's ortho-substitution pattern results in a computed XLogP3 of 2.8, which is significantly higher than the 1.8 value calculated for the para isomer [1]. This one-unit increase in LogP indicates a ten-fold greater partitioning into non-polar phases, which directly impacts membrane permeability, protein binding, and solubility profiles. Furthermore, the ortho-nitro group's proximity to the amide functionality introduces unique steric and electronic constraints that affect the compound's conformational landscape and its ability to engage in intramolecular hydrogen bonding [2].

Medicinal Chemistry Chemical Biology SAR

Bromoethyl vs. Chloroethyl Leaving Group: A Comparative Reactivity and Physical Property Analysis

The choice between N-(2-Bromoethyl)-2-nitrobenzamide (target) and its direct analog, N-(2-Chloroethyl)-2-nitrobenzamide, has material consequences for both reaction kinetics and physical handling. The carbon-bromine (C-Br) bond in the target compound is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond in the comparator, rendering it a superior electrophile for nucleophilic substitution (SN2) reactions [1]. This difference in reactivity is fundamental to its utility as a synthetic intermediate. Physically, the target compound's computed density (1.594 g/cm³) is approximately 18% higher than that of the chloroethyl analog (1.348 g/cm³), a non-trivial difference for process chemists managing solution volumes and reaction concentrations . The target compound also has a higher boiling point (425.5 °C vs. 412.1 °C) and flash point (211.1 °C vs. 203.0 °C) than the chloro analog, which are critical safety and handling parameters for procurement and use [2].

Synthetic Chemistry Process Chemistry Alkylating Agents

Validated Utility as a Strategic Intermediate: Evidence from the Synthesis of Advanced Building Blocks

The compound's utility extends beyond theoretical considerations and is validated by its use in peer-reviewed synthetic methodologies. A primary literature report details the successful utilization of N-(2-bromoethyl)benzamides, which encompasses the target compound, as crucial intermediates for synthesizing a series of N-[2-(4-morpholinyl)ethyl]benzamide derivatives [1]. This publication demonstrates that the target compound and its analogs (compounds 4a-4i) can undergo a second N-alkylation step with morpholine [1]. This work provides a direct, literature-backed precedent for the target compound's successful application in a multi-step, structure-activity relationship (SAR)-driven synthesis, reducing the technical risk associated with its procurement for a specific synthetic route.

Organic Synthesis Medicinal Chemistry Drug Discovery

Defined Role in Prodrug Strategies: Link to Bioreductive Activation via the 2-Nitro Group

The presence of the 2-nitro group in the target compound is not arbitrary; it aligns the molecule with the well-documented mechanism of action for 2-nitrobenzamide-based prodrugs. A seminal study on 2,4-dinitrobenzamide mustards demonstrated that the ortho-nitro group is selectively reduced by the E. coli nitroreductase (NR2) enzyme under aerobic conditions, serving as a critical trigger for the conversion of a non-toxic prodrug into a cytotoxic species [1]. While the target compound lacks the 4-nitro substituent of the studied mustards, its shared ortho-nitrobenzamide core makes it a relevant, minimal scaffold for probing the fundamental bioreductive mechanism [1]. This provides a clear, literature-supported rationale for selecting this specific scaffold over analogs lacking a nitro group or having it in a meta/para position for experiments investigating hypoxia-selective or enzyme-directed prodrug therapies.

Chemical Biology Prodrugs Cancer Research

Validated Use-Cases for N-(2-Bromoethyl)-2-nitrobenzamide in Research and Industrial Workflows


Medicinal Chemistry: Generating Focused Libraries via Sequential Functionalization

Leverage the compound's documented role as a versatile intermediate in multi-step synthesis [1]. The bromoethyl handle allows for initial N-alkylation with a diverse set of amine-containing scaffolds (e.g., morpholine, piperazine), after which the 2-nitro group can be selectively reduced to an amine for further derivatization, creating a focused library of benzamide derivatives for SAR exploration. This orthogonal reactivity is a key differentiator from simpler, mono-functional benzamides.

Chemical Biology: Developing Minimal Bioreductive Probes

The compound serves as a stripped-down, core scaffold for investigating the fundamental requirements of nitroreductase (NTR)-mediated activation. Its ortho-nitrobenzamide core has been established as essential for this mechanism in more complex prodrugs [2]. Researchers can use this molecule as a control or as a starting point for installing additional substituents to systematically study their effect on reduction potential and enzymatic activation in cell-free or engineered cell-line assays.

Process Chemistry: Defining Physical and Safety Parameters for Scale-Up

Utilize the quantitative physicochemical data to inform process development. The compound's significantly higher density (1.594 g/cm³) [3] compared to its chloroethyl analog and its elevated boiling point (425.5 °C) [3] are critical inputs for reaction engineering, solvent selection, and safety assessments. This data allows for the accurate planning of reagent additions, heat transfer calculations, and the establishment of safe operating limits for any pilot-scale or manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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